1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a thioxanthene core substituted with a chloro group and a piperidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the thioxanthene core. . The resulting thioxanthene derivative is then chlorinated to introduce the chloro group.
The next step involves the introduction of the piperidine ring. This is typically achieved through a nucleophilic substitution reaction, where the thioxanthene derivative reacts with piperidine under basic conditions. The final step involves the acylation of the piperidine nitrogen with an appropriate acylating agent to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioxanthene core to thioxanthene derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthene derivatives, depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a photoinitiator in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one can be compared with other thioxanthene derivatives, such as:
Chlorprothixene: A well-known antipsychotic drug with a similar thioxanthene core but different substituents.
Zuclopenthixol: Another antipsychotic with structural similarities but distinct pharmacological properties.
Thioxanthone: Used as a photoinitiator in polymerization reactions, similar to the compound .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
60086-30-8 |
---|---|
Molecular Formula |
C20H18ClNOS |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
1-[4-(2-chlorothioxanthen-9-ylidene)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H18ClNOS/c1-13(23)22-10-8-14(9-11-22)20-16-4-2-3-5-18(16)24-19-7-6-15(21)12-17(19)20/h2-7,12H,8-11H2,1H3 |
InChI Key |
YTMZALREBBMBON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.